molecular formula C17H12F4N4O2S B10903801 4-{[(E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903801
M. Wt: 412.4 g/mol
InChI Key: ZZOACUXSVUIIDL-TXNBCWFRSA-N
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Description

4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxy group, and a tetrafluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxy and tetrafluorophenoxy groups. Key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Tetrafluorophenoxy Group: This can be accomplished through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a tetrafluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its incorporation into polymers or other materials can impart desirable properties such as increased thermal stability or chemical resistance.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism by which 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H12F4N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12F4N4O2S/c1-26-13-3-2-9(6-23-25-8-22-24-17(25)28)4-10(13)7-27-16-14(20)11(18)5-12(19)15(16)21/h2-6,8H,7H2,1H3,(H,24,28)/b23-6+

InChI Key

ZZOACUXSVUIIDL-TXNBCWFRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=C(C(=CC(=C3F)F)F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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